molecular formula C11H13NO3 B579526 (2R)-2-Acetamido-2-phenylpropanoic acid CAS No. 16707-49-6

(2R)-2-Acetamido-2-phenylpropanoic acid

Cat. No.: B579526
CAS No.: 16707-49-6
M. Wt: 207.229
InChI Key: QZMOGBLDXPANBR-LLVKDONJSA-N
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Description

(2R)-2-Acetamido-2-phenylpropanoic acid is a chiral N-acetyl α-amino acid derivative of interest in synthetic and medicinal chemistry research. Its structure features an acetamido group on the chiral center and a phenyl side chain, making it a valuable non-natural building block for the synthesis of complex peptides and peptidomimetics. Researchers utilize this compound to study stereospecific reactions and as a precursor in developing novel bioactive molecules. The R-configured chiral center is particularly useful for investigating the influence of stereochemistry on biological activity and molecular recognition. As a specialty amino acid derivative, it finds applications in creating custom research compounds and diverse chemical libraries for screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

16707-49-6

Molecular Formula

C11H13NO3

Molecular Weight

207.229

IUPAC Name

(2R)-2-acetamido-2-phenylpropanoic acid

InChI

InChI=1S/C11H13NO3/c1-8(13)12-11(2,10(14)15)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)(H,14,15)/t11-/m1/s1

InChI Key

QZMOGBLDXPANBR-LLVKDONJSA-N

SMILES

CC(=O)NC(C)(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Acylation and Hydrolysis

This method involves sequential acylation and hydrolysis steps to introduce the acetamido group and resolve stereochemistry.

Stepwise Process :

  • Synthesis of Racemic 2-Acetamido-2-phenylpropanoic Acid :

    • Acylation : α-Phenylalanine is acetylated using acetic anhydride in a mixed solvent system (acetone/water) with sodium carbonate as a base .

    • Crystallization : The product is purified via recrystallization to isolate erythro diastereomers .

  • Chiral Resolution via Preferential Crystallization :

    • Racemic N-acetyl derivatives are resolved using chiral resolving agents like cinchonidine. The (R,S)-form crystallizes preferentially, enabling isolation of enantiopure (2R)-2-acetamido-2-phenylpropanoic acid .

Critical Parameters :

StepConditionsYieldReference
AcylationAcetic anhydride, acetone/water, 25°C85–90%
CrystallizationEthyl acetate, pH 370%

Challenges :

  • Limited scalability due to reliance on stoichiometric chiral auxiliaries .

Palladium-Catalyzed Coupling Reactions

Pd-mediated cross-coupling reactions offer an alternative route for introducing substituents, though direct applications to this compound are less documented.

Method Overview :

  • Iodophenylalanine Intermediate : A 4-iodo-DL-phenylalanine precursor is synthesized via halogenation .

  • Pd-Catalyzed Coupling : The iodide undergoes Suzuki-Miyaura coupling with a boronic acid or Stille coupling with an organostannane in the presence of a Pd catalyst (e.g., XantPhos PdG3) and a base (e.g., triethylamine) .

Example Reaction :

ComponentDetails
CatalystXantPhos PdG3 (3 mol %)
Solvent SystemTHF/H₂O (1:2)
TemperatureRoom temperature
Yield72–92%

Limitations :

  • Requires expensive palladium catalysts and inert reaction conditions .

Metabolic Engineering Approaches

Recent advancements in microbial engineering have enabled the biosynthesis of N-alkylated amino acids, though direct application to this compound remains underdeveloped.

Key Strategy :

  • Reductive Methylamination : Phenylpyruvate is converted to N-methylphenylalanine via engineered Corynebacterium glutamicum strains expressing reductive amination enzymes .

  • Acetylation : Post-synthesis acetylation introduces the acetamido group, potentially yielding the target compound .

Performance Metrics :

ParameterValue
Titer0.6–0.73 g/L
Yield (Glucose)0.05 g/g
Volumetric Productivity0.01–0.008 g/L·h

Potential :

  • Sustainable and scalable process with reduced reliance on hazardous chemicals .

Comparative Analysis of Preparation Methods

MethodAdvantagesDisadvantages
Enzymatic ResolutionHigh ee, scalableEnzyme cost, long reaction times
Chemical AcylationHigh yield, simplicityLimited stereocontrol
Pd-Catalyzed CouplingVersatile substitutionHigh catalyst cost, complexity
Metabolic EngineeringSustainable, low toxicityLow titer, early-stage development

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Acetic Anhydride: Used for acetylation reactions.

    Mukaiyama’s Reagent: Used for esterification reactions.

    Raney Nickel: Used as a catalyst in hydrogenation reactions.

Major Products:

Mechanism of Action

Molecular Targets and Pathways: (2R)-2-Acetamido-2-phenylpropanoic acid exerts its effects primarily through its role in metabolic pathways involving amino acids. It acts as a substrate for enzymes like phenylalanine N-acetyltransferase, which catalyzes its formation . Additionally, long-chain N-acylated derivatives of phenylalanine can influence mitochondrial respiration and glucose homeostasis .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance acidity and may improve binding to polar targets but reduce solubility in nonpolar environments ().
  • Bulkier substituents (e.g., chromenyl, cyclohexenyl) alter steric interactions, impacting enzyme selectivity or material properties ().
  • Disulfide-containing analogs (e.g., ) introduce redox-sensitive functionality, enabling applications in controlled drug release.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (2R)-2-Acetamido-2-phenylpropanoic acid to ensure stereochemical fidelity?

  • Methodological Answer : Multi-step synthesis involving protection-deprotection strategies is critical. For example, the Cbz (benzyloxycarbonyl) group can protect the amino functionality during coupling reactions, while reagents like DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) facilitate amide bond formation. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate verification . Post-synthesis, HPLC purification is recommended to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms stereochemistry and functional group integrity, particularly the (2R) configuration and acetamido group placement .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity and resolves enantiomeric excess in chiral environments .
  • Mass Spectrometry : Determines molecular weight (C11_{11}H13_{13}NO3_3; theoretical 207.23 g/mol) and detects impurities .

Q. What common chemical transformations can this compound undergo for derivatization?

  • Methodological Answer : The acetamido and carboxylic acid groups enable diverse reactions:

  • Oxidation/Reduction : The phenyl group may undergo catalytic hydrogenation, while the acetamido moiety resists reduction under mild conditions .
  • Nucleophilic Substitution : The α-carbon adjacent to the acetamido group can participate in SN2 reactions with alkyl halides, enabling side-chain modifications .

Advanced Research Questions

Q. How does stereochemistry at the C2 position influence biological activity or enzyme interactions?

  • Methodological Answer : Comparative studies with (2S)-isomers or racemic mixtures are essential. For example, enzymatic assays (e.g., inhibition kinetics using fluorogenic substrates) can reveal stereospecific interactions. Computational docking studies further elucidate binding affinity differences due to the (2R) configuration .

Q. How can researchers address contradictions in reported synthetic yields during scale-up?

  • Methodological Answer : Systematic optimization of parameters (temperature, solvent polarity, reagent stoichiometry) using design-of-experiments (DoE) approaches is recommended. For instance, elevated temperatures (>40°C) may improve coupling efficiency but risk racemization, necessitating real-time monitoring via circular dichroism (CD) spectroscopy .

Q. What experimental frameworks are used to evaluate this compound as a chiral building block in peptide mimetics?

  • Methodological Answer : Incorporate the compound into dipeptide analogs via solid-phase peptide synthesis (SPPS). Assess conformational stability via X-ray crystallography and compare bioactivity (e.g., protease resistance) against non-chiral analogs. Chiral HPLC quantifies enantiomeric purity post-synthesis .

Q. How can the acetamido group’s role in modulating enzyme inhibition be systematically studied?

  • Methodological Answer : Replace the acetamido group with alternative moieties (e.g., sulfonamides, ureas) and compare inhibitory potency against target enzymes (e.g., proteases or kinases). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while mutagenesis studies identify critical enzyme residues for interaction .

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